Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves multiple stepsCommon reagents used in the synthesis include hydrazines, aldehydes, and thioamides . The reaction conditions often involve refluxing in solvents like ethanol or acetonitrile, with catalysts such as p-toluenesulfonic acid or triethylamine . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.
Chemical Reactions Analysis
Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity . It can also interact with cellular receptors, modulating signal transduction pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other pyrazole derivatives such as:
Rimonabant: Known for its anti-obesity effects.
Celecoxib: A well-known anti-inflammatory drug.
Pyrazofurin: An antiviral agent.
Properties
CAS No. |
623935-41-1 |
---|---|
Molecular Formula |
C33H28N4O3S2 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H28N4O3S2/c1-4-40-32(39)28-21(2)34-33-37(30(28)23-15-17-26(41-3)18-16-23)31(38)27(42-33)19-24-20-36(25-13-9-6-10-14-25)35-29(24)22-11-7-5-8-12-22/h5-20,30H,4H2,1-3H3/b27-19- |
InChI Key |
AGHMFVLZCNJEGI-DIBXZPPDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)/C(=C/C4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)SC)C(=O)C(=CC4=CN(N=C4C5=CC=CC=C5)C6=CC=CC=C6)S2)C |
Origin of Product |
United States |
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